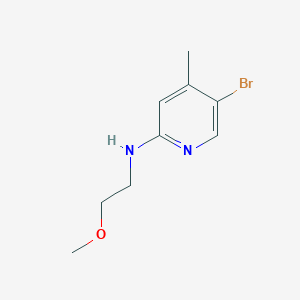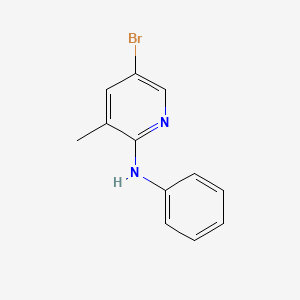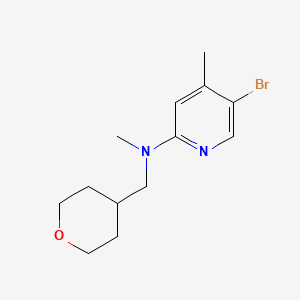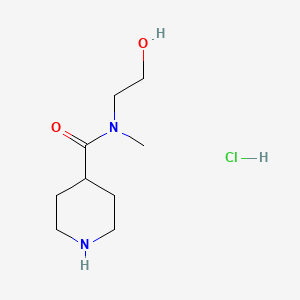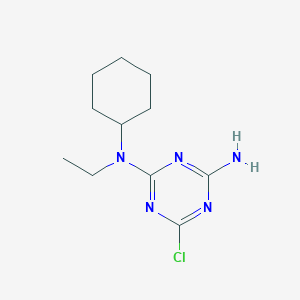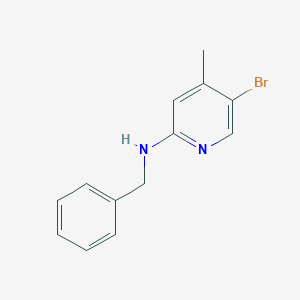![molecular formula C9H7IN2O2 B1424138 3-ヨード-1H-ピロロ[2,3-b]ピリジン-4-カルボン酸メチル CAS No. 1190313-88-2](/img/structure/B1424138.png)
3-ヨード-1H-ピロロ[2,3-b]ピリジン-4-カルボン酸メチル
概要
説明
Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: is a chemical compound characterized by its molecular formula C9H7IN2O2 and a molecular weight of 302.07 g/mol This compound belongs to the class of pyrrolopyridines, which are heterocyclic aromatic organic compounds
科学的研究の応用
Chemistry: Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is used as an intermediate in the synthesis of more complex organic compounds. Its iodine atom makes it a versatile building block for various chemical reactions.
Biology: This compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of diseases such as cancer and microbial infections.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolopyridine derivative as the starting material.
Carboxylation: The carboxylate group is introduced at the 4-position through carboxylation reactions, typically using reagents like carbon dioxide or carboxylic acid derivatives.
Methylation: Finally, the compound is methylated to introduce the methyl ester group at the carboxylate position, using methanol in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or iodide derivatives.
Reduction: The compound can be reduced to form the corresponding pyrrolopyridine derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as amines, alcohols, or halides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, sodium hypochlorite, or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Iodate or iodide derivatives.
Reduction Products: Reduced pyrrolopyridine derivatives.
Substitution Products: Amines, alcohols, or halides substituted at the iodine position.
作用機序
The mechanism by which methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its biological activity, often acting as a key functional group in binding to enzymes or receptors.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: It can bind to receptors on cell surfaces, modulating cellular responses and signaling pathways.
類似化合物との比較
Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: This compound is similar but contains a tosyl group, which affects its reactivity and biological activity.
Methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate: Another iodinated pyrrolopyridine derivative with different structural features.
Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Contains a fluorine atom instead of a hydrogen, altering its chemical properties.
Uniqueness: Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate stands out due to its specific iodine substitution pattern and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.
特性
IUPAC Name |
methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-3-11-8-7(5)6(10)4-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRYNLLQXAWCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CNC2=NC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride](/img/structure/B1424055.png)
![3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424056.png)
